

4-Bromo-4'-fluorobiphenyl molecular weight and formula

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Compound of Interest

Compound Name: 4-Bromo-4'-fluorobiphenyl

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Technical Guide: 4-Bromo-4'-fluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-4'-fluorobiphenyl**, including its molecular formula and weight. Additionally, a representative experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is detailed.

Core Compound Data

All essential quantitative data for **4-Bromo-4'-fluorobiphenyl** is summarized in the table below for ease of reference and comparison.



Property	Value	Citations
Molecular Formula	C12H8BrF	[1]
Molecular Weight	251.094 g/mol	[1]
CAS Number	398-21-0	[1]
Appearance	White powder	
Melting Point	92.5-97.5 °C	_
IUPAC Name	1-bromo-4-(4- fluorophenyl)benzene	[2]

Synthesis of 4-Bromo-4'-fluorobiphenyl

The synthesis of **4-Bromo-4'-fluorobiphenyl** is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This method is highly valued for its versatility and tolerance to a wide range of functional groups.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of **4-Bromo-4'-fluorobiphenyl** by coupling a boronic acid with an aryl halide.

Materials:

- 4-Bromophenylboronic acid or 4-Fluorophenylboronic acid
- 1-Bromo-4-fluorobenzene or 4-Bromoiodobenzene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃])
- Solvent system (e.g., Toluene and water, or 1,4-Dioxane and water)

Procedure:

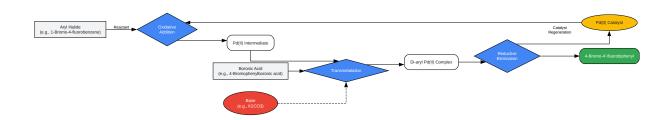


- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 equivalent), the corresponding boronic acid (1.2 equivalents), and the base (2.0 equivalents).
- Add the palladium catalyst (typically 1-5 mol%).
- The flask is then evacuated and backfilled with an inert gas, such as nitrogen or argon, and this process is repeated three times to ensure an inert atmosphere.
- A degassed solvent mixture (e.g., toluene and water in a 4:1 ratio) is added via syringe.
- The reaction mixture is heated to a temperature of 80-100 °C and stirred vigorously for a
 period of 4 to 24 hours. The progress of the reaction should be monitored by an appropriate
 technique such as thin-layer chromatography (TLC) or gas chromatography-mass
 spectrometry (GC-MS).
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Bromo-4'-fluorobiphenyl**.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction for the synthesis of **4-Bromo-4'-fluorobiphenyl**.





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Caption: Suzuki-Miyaura reaction for **4-Bromo-4'-fluorobiphenyl**.

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References

- 1. Biphenyl, 4-bromo-4'-fluoro- [webbook.nist.gov]
- 2. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 PubChem [pubchem.ncbi.nlm.nih.gov]
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